3-(3-hydroxyprop-1-ynyl)benzoic Acid
Overview
Description
3-(3-Hydroxyprop-1-ynyl)benzoic acid is an organic compound with the molecular formula C10H8O3 It is characterized by a benzoic acid core substituted with a hydroxypropynyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-hydroxyprop-1-ynyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Alkyne Addition: An alkyne group is introduced to the benzoic acid derivative through a coupling reaction, often using a palladium-catalyzed Sonogashira coupling.
Hydroxylation: The terminal alkyne is then hydroxylated to introduce the hydroxy group, typically using reagents such as osmium tetroxide or other hydroxylation agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions followed by hydroxylation under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Synthesis Pathways
Several synthetic methods have been developed to produce 3-(3-hydroxyprop-1-ynyl)benzoic acid. Key methods include:
- Alkyne Synthesis : Utilizing propargyl alcohol as a precursor.
- Functionalization of Aromatic Rings : Methods such as electrophilic aromatic substitution can introduce the propargyl group onto the aromatic system.
These synthetic routes are crucial for enabling the exploration of this compound's diverse applications in research and industry.
Pharmaceutical Potential
Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. Research suggests that it interacts with enzymes or receptors involved in inflammatory pathways, indicating potential therapeutic uses in treating conditions such as arthritis or other inflammatory diseases.
Case Studies:
- Anti-inflammatory Activity : Initial studies have shown that derivatives of this compound may inhibit specific inflammatory mediators, leading to reduced inflammation in animal models.
- Enzyme Interaction Studies : Investigations into how this compound binds to enzymes involved in metabolic pathways have been initiated, with promising results suggesting modulation of enzyme activity.
Material Science Applications
The unique structural properties of this compound also lend themselves to applications in material science. Its ability to undergo chemical transformations allows for the development of novel materials with tailored properties.
Potential Applications:
- Polymer Chemistry : As a monomer or additive in polymer synthesis to enhance mechanical properties.
- Nanotechnology : Utilization in the creation of nanomaterials with specific functionalities.
Comparison with Related Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
3-Hydroxybenzoic Acid | Structure | Simple hydroxylated benzoic acid; less complex than this compound. |
4-Hydroxybenzoic Acid | Structure | Hydroxyl group at position four; used as a preservative. |
2-Hydroxybenzoic Acid | Structure | Known as salicylic acid; used in anti-inflammatory drugs. |
The presence of the propargyl substituent in this compound imparts distinct reactivity and biological activity compared to these simpler hydroxybenzoic acids.
Mechanism of Action
The mechanism of action of 3-(3-hydroxyprop-1-ynyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxypropynyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-(3-Hydroxyprop-1-ynyl)phenylacetic acid: Similar structure but with a phenylacetic acid core.
3-(3-Hydroxyprop-1-ynyl)benzonitrile: Similar structure but with a benzonitrile core.
Uniqueness: 3-(3-Hydroxyprop-1-ynyl)benzoic acid is unique due to its specific substitution pattern and the presence of both a hydroxy and an alkyne group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
Biological Activity
3-(3-Hydroxyprop-1-ynyl)benzoic acid, with the molecular formula C10H10O3, is a derivative of benzoic acid characterized by a propargyl alcohol moiety attached to the aromatic ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a hydroxyl group on the propynyl chain, contributing to its reactivity. The propargyl substituent enhances its interaction with various biological systems, which is critical for its potential therapeutic applications.
Property | Details |
---|---|
Molecular Formula | C10H10O3 |
Molecular Weight | 178.19 g/mol |
Functional Groups | Hydroxyl (-OH), Carboxylic Acid (-COOH) |
Structural Characteristics | Propargyl alcohol moiety |
Anti-inflammatory Potential
Preliminary studies suggest that this compound may interact with enzymes or receptors involved in inflammatory pathways. Such interactions indicate its potential as a therapeutic agent in managing inflammatory diseases. The compound's structural similarity to other hydroxybenzoic acids, which are known for their anti-inflammatory properties, supports this hypothesis.
Enzyme Interaction Studies
In silico studies have identified this compound as a putative binder of key enzymes involved in protein degradation, such as cathepsins B and L. These enzymes play significant roles in cellular processes, including autophagy and proteasome activity. The binding affinity of this compound was shown to be strong, suggesting that it may enhance the activity of these pathways .
Study 1: Enzyme Activation
A study evaluated the effects of various benzoic acid derivatives on proteasome and cathepsin activities in human fibroblasts. It was found that this compound exhibited significant activation of both cathepsins B and L at concentrations of 5 μM, indicating its potential role in promoting protein degradation pathways essential for cellular homeostasis .
Study 2: Cytotoxicity Assessment
Further investigations into the cytotoxic effects of this compound revealed no significant toxicity at tested concentrations (1 and 10 μg/mL) across various cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma). This lack of cytotoxicity alongside its enzyme activation properties suggests that it could be a promising candidate for therapeutic development without adverse effects on normal cell function .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other hydroxybenzoic acids based on their structural characteristics and biological effects.
Compound Name | Structural Features | Biological Activity |
---|---|---|
Salicylic Acid | Hydroxyl group at position 2 | Anti-inflammatory, plant growth regulator |
4-Hydroxybenzoic Acid | Hydroxyl group at position 4 | Preservative, antimicrobial |
This compound | Propargyl alcohol moiety | Potential anti-inflammatory, enzyme activator |
Properties
IUPAC Name |
3-(3-hydroxyprop-1-ynyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNURZLOEFNTCMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407818 | |
Record name | 3-(3-hydroxyprop-1-ynyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132545-15-4 | |
Record name | 3-(3-hydroxyprop-1-ynyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-Hydroxyprop-1-ynyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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